[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea
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Overview
Description
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea
is an organosulfur compound with the molecular formula C12H11ClN4OS2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
The synthesis of thioureas, including This compound
, often involves the condensation of the acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine . Another method involves the use of a simple chiral amido-thiourea catalyst to control the key hydrocyanation step .
Molecular Structure Analysis
The molecular structure of This compound
includes three functional groups: amino, imino, and thiol . The compound has a molecular weight of 326.8 g/mol .
Chemical Reactions Analysis
Thiourea, a component of This compound
, exhibits rich dynamical behavior when being oxidized either through a chemical approach or via an electrochemical method .
Physical and Chemical Properties Analysis
This compound
has a molecular weight of 326.8 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 326.0062810 g/mol .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of thiourea derivatives and their reactions have been a subject of interest due to their versatile applications. These compounds are synthesized via reactions involving thiazole derivatives, showcasing their potential in creating a wide range of chemical entities for various scientific applications (El-Sakka, Soliman, & Abdullah, 2013).
Antimicrobial and Antifungal Activities
- Thiourea derivatives have been synthesized and evaluated for their antimicrobial activities. This includes the development of novel 2-aminothiazole derivatives, which have shown promising results against various microbial pathogens, highlighting their potential in addressing antibiotic resistance (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).
Anticancer Applications
- Certain thiourea derivatives have been identified as potential carbonic anhydrase inhibitors, indicating their potential applications in cancer treatment. These compounds have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, an enzyme implicated in various diseases, including cancer (Korkmaz, Obaidi, Senturk, Astley, Ekinci, & Supuran, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used in various drugs such as antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and antineoplastic (tiazofurin) drugs . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
It’s known that enzyme-catalyzed reactions occur in at least two steps . In the first step, an enzyme molecule (E) and the substrate molecule or molecules (S) collide and react to form an intermediate compound called the enzyme-substrate (E–S) complex . This step is reversible because the complex can break apart into the original substrate or substrates and the free enzyme . Once the E–S complex forms, the enzyme is able to catalyze the formation of product (P), which is then released from the enzyme surface .
Biochemical Pathways
Enzymes play a crucial role in regulating metabolic pathways . The interaction of this compound with its target enzymes could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with alkaline phosphatase, an enzyme involved in dephosphorylation processes. The compound binds to the active site of alkaline phosphatase, inhibiting its activity and thereby affecting the phosphorylation state of various biomolecules . This interaction is significant because it can modulate cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of alkaline phosphatase by this compound can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby affecting cellular responses to external stimuli . Additionally, this compound has been observed to impact gene expression profiles, potentially leading to altered cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects primarily through enzyme inhibition. By binding to the active site of alkaline phosphatase, it prevents the enzyme from catalyzing the dephosphorylation of substrates . This inhibition can lead to an accumulation of phosphorylated proteins, which can alter various cellular processes, including signal transduction and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, which could influence its efficacy and safety. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits alkaline phosphatase without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized through various pathways in the body. The primary metabolic route involves the enzymatic breakdown of the thiazole and thiourea moieties . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity and toxicity profile of the compound. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of the compound in clinical settings.
Properties
IUPAC Name |
[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS2/c13-11-15-6-10(20-11)7-18-9-3-1-2-8(4-9)5-16-17-12(14)19/h1-6H,7H2,(H3,14,17,19)/b16-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCNOGIDDKLHOT-FZSIALSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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